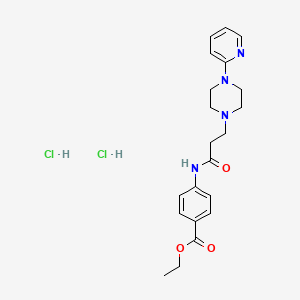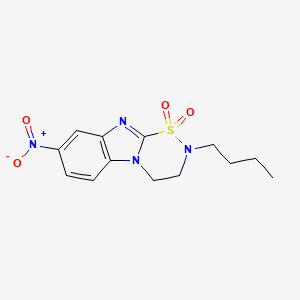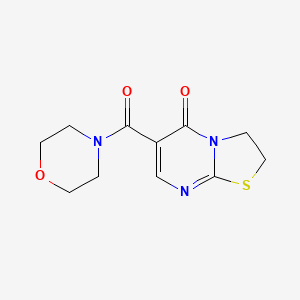
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine: is an organic compound that belongs to the class of dibenzothiepin derivatives It is characterized by a dibenzothiepin core structure with a glycine moiety attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine typically involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-one with glycine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of biochemical assays or as a probe to study enzyme activities .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs or as a lead compound for drug discovery .
Industry: In industrial applications, this compound may be used in the production of specialty chemicals or as a precursor for the synthesis of materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparación Con Compuestos Similares
- 6,11-Dihydrodibenzo(b,e)thiepin-11-one
- 7,8-Difluoro-6,11-dihydrodibenzo(b,e)thiepin-11-ol
- Dibenzo(b,e)thiepin-11(6H)-one
Comparison: N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Propiedades
Número CAS |
117125-42-5 |
|---|---|
Fórmula molecular |
C16H15NO2S |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)acetic acid |
InChI |
InChI=1S/C16H15NO2S/c18-15(19)9-17-16-12-6-2-1-5-11(12)10-20-14-8-4-3-7-13(14)16/h1-8,16-17H,9-10H2,(H,18,19) |
Clave InChI |
DONIJYREHKJBCU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NCC(=O)O |
Solubilidad |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


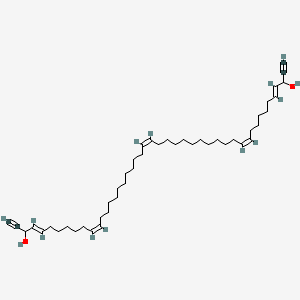

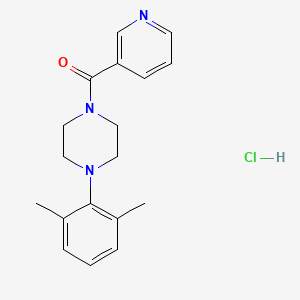
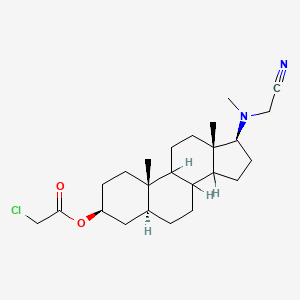
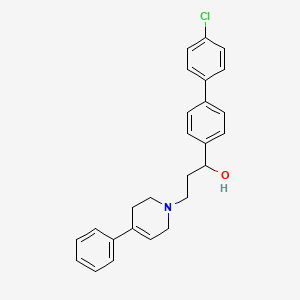
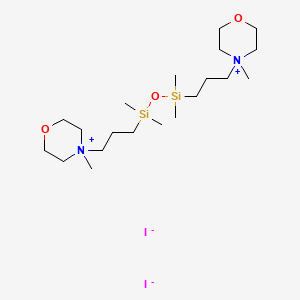

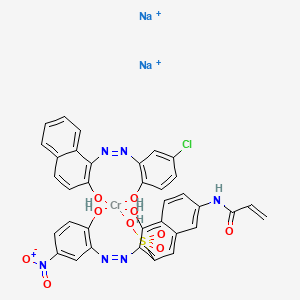
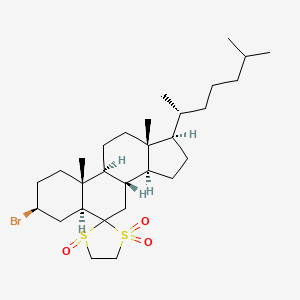
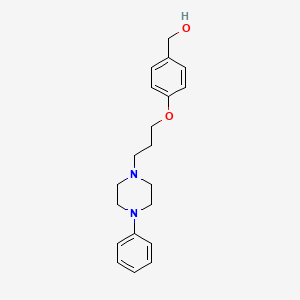
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
